

Application Notes: JMV2959 in Cocaine Self-Administration Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: JMV-1645

Cat. No.: B608202

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Introduction

JMV2959 is a potent, selective, and brain-penetrant antagonist/inverse agonist of the Growth Hormone Secretagogue Receptor 1 α (GHS1 α R), also known as the ghrelin receptor.^[1] The ghrelin system, primarily associated with appetite and energy homeostasis, has been increasingly implicated in the neurobiology of addiction.^{[2][3]} Ghrelin receptors are expressed on key components of the brain's reward circuitry, including the ventral tegmental area (VTA), where they modulate dopamine release in the nucleus accumbens.^{[4][5]} Preclinical evidence suggests that blocking GHS1 α R signaling can attenuate the rewarding and reinforcing properties of various drugs of abuse, including cocaine.^{[4][6]} These notes provide a summary of findings and detailed protocols for utilizing JMV2959 in rat models of cocaine self-administration and relapse.

Mechanism of Action

Cocaine elevates circulating ghrelin levels, which in turn acts on GHS1 α R in the VTA to potentiate dopamine signaling, a key mechanism for reinforcement and drug-seeking behavior.^{[4][7]} JMV2959 competitively antagonizes the GHS1 α R, thereby blocking the downstream effects of ghrelin. This action is thought to reduce the motivational value of cocaine-associated cues and contexts, making JMV2959 a promising candidate for relapse prevention.^{[3][7]} The signaling cascade involves G-protein and β -arrestin-2 pathways, which regulate dopamine neuron excitability and synaptic plasticity.^{[8][9]}

Data Summary

The effects of JMV2959 can vary depending on the behavioral paradigm being tested (i.e., active drug taking vs. cue-induced seeking).

Table 1: Effect of JMV2959 on Cocaine Self-Administration (Maintenance Phase)

JMV2959 Dose (mg/kg, i.p.)	Animal Model	Cocaine Dose (mg/kg/in fusion)	Schedule	Effect on Active Lever Presses	Effect on Cocaine Infusions	Reference
0.5, 1, 2	Male Sprague-Dawley Rats	0.25	FR5	No significant reduction	No significant reduction	[1][10]
3	Male Sprague-Dawley Rats	1.0	FR1	Significant reduction	Significant reduction	[7]
6	Male Sprague-Dawley Rats	1.0	FR1	Significant reduction	Significant reduction	[7]

Note: Discrepancies in findings may relate to differences in cocaine unit dose, reinforcement schedule, or session length.

Table 2: Effect of JMV2959 on Cue-Induced Cocaine Seeking (Reinstatement)

JMV2959 Dose (mg/kg, i.p.)	Animal Model	Effect on Previously Active Lever Presses	Effect on Inactive Lever Presses	Reference
2	Male Sprague-Dawley Rats	Significantly decreased seeking behavior	No significant change	[1] [10]

Table 3: Effect of JMV2959 on Cocaine-Primed Reinstatement

JMV2959 Dose (mg/kg, i.p.)	Animal Model	Cocaine Priming Dose (mg/kg, i.p.)	Effect on Active Lever Presses	Reference
0.3	Male Sprague-Dawley Rats	10	No significant attenuation	[7]
3	Male Sprague-Dawley Rats	10	Significantly attenuated reinstatement	[7]
6	Male Sprague-Dawley Rats	10	Significantly attenuated reinstatement	[7]

Experimental Protocols

The following are detailed methodologies synthesized from studies investigating JMV2959 in cocaine self-administration paradigms.

Protocol 1: Cocaine Self-Administration and Extinction

1. Animals and Housing:

- Species: Male Sprague-Dawley rats.[\[1\]](#)[\[10\]](#)
- Weight: 250-300g upon arrival.[\[1\]](#)

- Housing: Pair-housed on a 12-hour light-dark cycle with constant temperature (21-23°C) and humidity (45-50%).[\[1\]](#)

- Diet: Ad libitum access to standard chow and water, except during experimental sessions.[\[1\]](#)

2. Surgical Procedure (Intravenous Catheterization):

- Rats are anesthetized (e.g., using ketamine/xylazine).
- A chronic indwelling catheter, typically made of Silastic tubing, is implanted into the right jugular vein.
- The catheter tubing is passed subcutaneously to exit from the mid-scapular region.
- The external portion of the catheter is attached to a harness system (e.g., from Plastics One) to allow for drug infusions within the operant chamber.
- Post-operative care includes antibiotic treatment (e.g., cefazolin) and daily catheter flushing with heparinized saline to maintain patency.[\[1\]](#)
- Allow a recovery period of at least 7 days before starting behavioral training.

3. Apparatus:

- Standard operant conditioning chambers (e.g., Med-Associates) housed within sound-attenuating, ventilated boxes.[\[1\]](#)
- Each chamber is equipped with two retractable levers, a stimulus light above each lever, and a house light.[\[1\]](#)
- An infusion pump connected to the rat's catheter via a swivel system delivers the drug reinforcement.[\[1\]](#)

4. Drug Preparation:

- Cocaine: (-)-Cocaine hydrochloride is dissolved in sterile 0.9% saline.[\[1\]](#) Doses for self-administration typically range from 0.25 mg/kg/infusion to 1.0 mg/kg/infusion.[\[1\]](#)[\[7\]](#)

- JMV2959: JMV2959 is dissolved in sterile 0.9% saline.[1] Doses for systemic administration typically range from 0.5 to 6 mg/kg, administered intraperitoneally (i.p.).[7][10]

5. Self-Administration Training:

- Acquisition: Rats are trained to press an "active" lever for an intravenous infusion of cocaine in daily sessions (e.g., 60-180 minutes).[1][7]
- Reinforcement Schedule: Training often begins on a fixed-ratio 1 (FR1) schedule, where every active lever press results in an infusion.[7] This can be advanced to a more stringent schedule, such as FR5, to establish stable responding.[1]
- Cues: Each cocaine infusion is paired with a discrete cue complex (e.g., illumination of the cue light above the active lever and the sound of the infusion pump) for a short duration (e.g., 6 seconds).[1]
- Time-Out: A time-out period (e.g., 20 seconds) follows each infusion, during which active lever presses are recorded but do not result in reinforcement.[1]
- Stability Criteria: Training continues until rats show stable intake and lever pressing (e.g., <20% variation over three consecutive sessions).[11][12]

6. Extinction Training:

- Following stable self-administration, cocaine is replaced with saline.
- Sessions continue as before, but active lever presses now result in a saline infusion and presentation of the associated cues.
- Extinction sessions are run daily until responding on the active lever is significantly reduced (e.g., to <25% of the maintenance baseline).

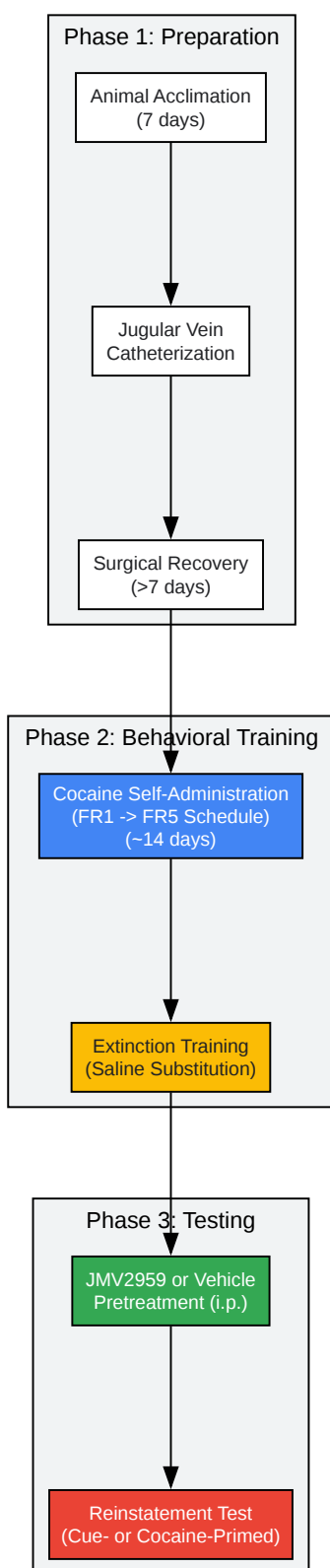
Protocol 2: JMV2959 Administration in Reinstatement (Relapse Model)

1. Procedure:

- This protocol follows the successful completion of Extinction Training (Protocol 1, Step 6).

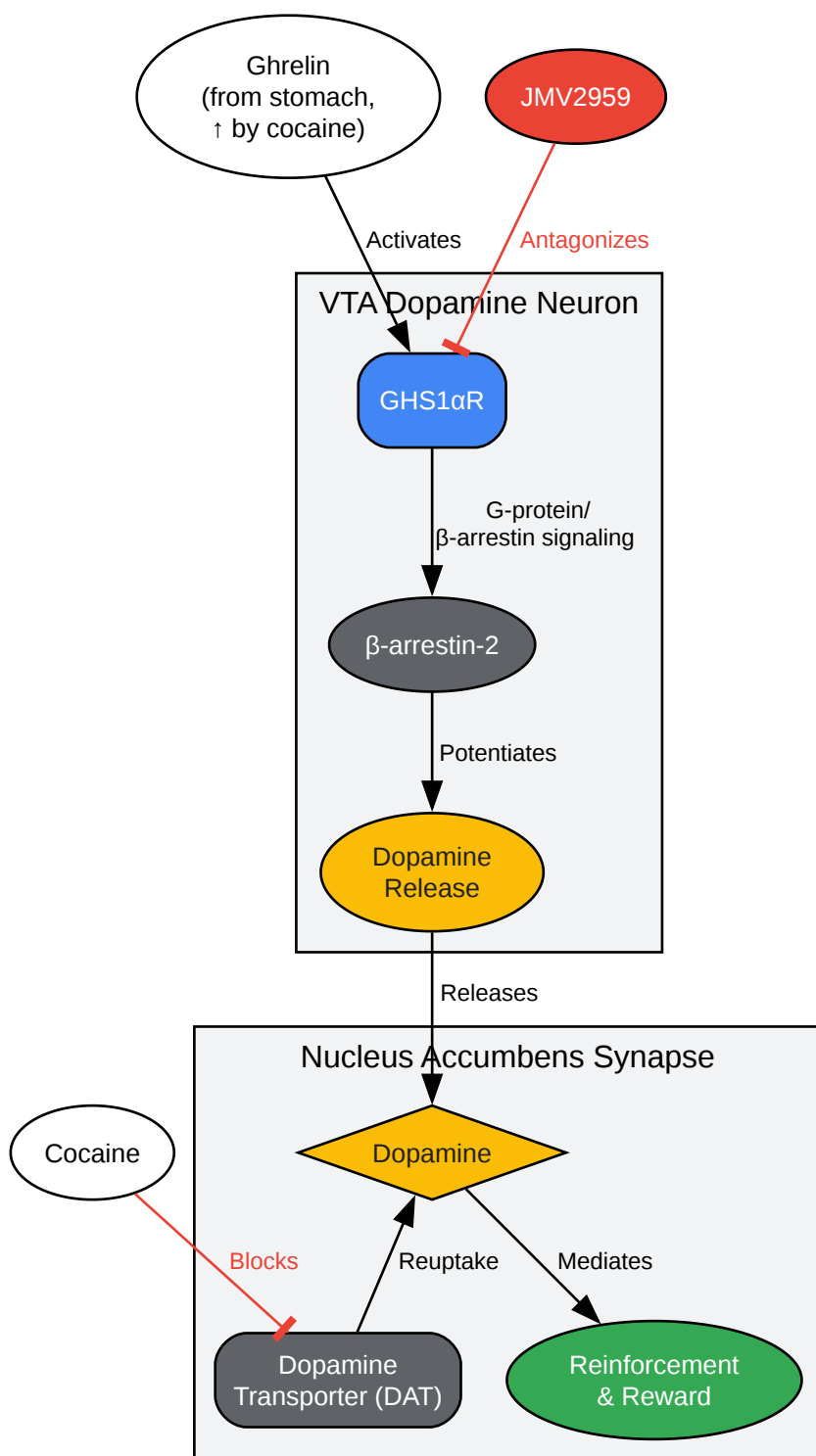
- JMV2959 Pretreatment: Prior to the reinstatement test session (typically 15-20 minutes before), rats are administered a systemic injection of JMV2959 (e.g., 0.5, 1, 2, 3, or 6 mg/kg, i.p.) or vehicle (saline).[\[7\]](#)[\[10\]](#)
- Reinstatement Test: Rats are returned to the operant chamber for a test session (e.g., 60 minutes). Reinstatement of drug-seeking can be triggered by:
 - Cue-Induced Reinstatement: Presentation of the cocaine-associated cues (light and tone) contingent on an active lever press, without drug delivery.[\[1\]](#)[\[10\]](#)
 - Cocaine-Primed Reinstatement: A non-contingent, experimenter-administered injection of cocaine (e.g., 10 mg/kg, i.p.) immediately before placing the rat in the chamber.[\[7\]](#)
- Data Collection: The primary measure is the number of presses on the previously active lever, which reflects the level of drug-seeking behavior. Inactive lever presses are also recorded as a measure of general activity.[\[7\]](#)[\[10\]](#)

Visualizations: Workflows and Signaling Pathways



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Caption: Experimental workflow for testing JMV2959 on cocaine seeking.



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Caption: Signaling pathway of the ghrelin system in cocaine reinforcement.

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- To cite this document: BenchChem. [Application Notes: JMV2959 in Cocaine Self-Administration Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608202#jmv2959-administration-in-cocaine-self-administration-studies]

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